molecular formula C9H6BrNS B163169 3-Bromo-5-(2-thienyl)pyridine CAS No. 1211541-09-1

3-Bromo-5-(2-thienyl)pyridine

Cat. No.: B163169
CAS No.: 1211541-09-1
M. Wt: 240.12 g/mol
InChI Key: OOVQIONIXTXWSX-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-thienyl)pyridine is a versatile heteroaromatic building block specifically designed for advanced research and development. Its molecular architecture, incorporating both pyridine and thiophene rings, makes it a valuable intermediate in exploring novel chemical entities. This compound is particularly significant in medicinal chemistry for the synthesis of complex structures such as thieno[2,3-b]pyridine derivatives . These derivatives are being investigated as potent inhibitors of kinases like DRAK2 (STK17B), a serine/threonine kinase that plays a critical role in apoptosis . Research indicates that such inhibitors show promise in protecting pancreatic β-cell function, enhancing mitochondrial membrane potential, and improving glucose-stimulated insulin secretion, positioning them as potential therapeutic candidates for metabolic diseases including type 2 diabetes . The bromine atom on the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to construct more complex and diverse molecular libraries for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVQIONIXTXWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 2 Thienyl Pyridine and Its Analogs

Established Cross-Coupling Strategies for Thienyl-Pyridine Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 3-bromo-5-(2-thienyl)pyridine and its analogs. These methods facilitate the formation of the C-C bond between the two heterocyclic rings with high yields and functional group tolerance.

Suzuki-Miyaura Coupling Protocols Utilizing Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely employed and highly effective method for the synthesis of this compound. This reaction typically involves the coupling of a pyridine-containing boronic acid with a halogenated thiophene (B33073), or vice versa, in the presence of a palladium catalyst and a base. A common approach starts with 3-bromopyridine (B30812) and 2-thienylboronic acid or its corresponding ester.

Key components of this reaction include a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium carbonate or sodium hydroxide. The reaction is generally conducted in a mixture of polar aprotic solvents like dimethylformamide (DMF), ethanol, or toluene, often with the addition of water, under an inert atmosphere (nitrogen or argon). Reaction temperatures typically range from 80°C to 120°C. Optimized conditions have been reported to achieve yields greater than 85%. For instance, using Pd(dppf)Cl₂ with potassium carbonate in a toluene/water mixture at 100°C for 16 hours resulted in a 90% yield.

An alternative Suzuki-Miyaura approach involves the reaction of 3-pyridylboronic acid with 2,5-dibromothiophene, catalyzed by Pd(PPh₃)₄ with a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) at elevated temperatures.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Starting Materials
Pd(dppf)Cl₂K₂CO₃Toluene/Water10016903-Bromopyridine, 2-Thienylboronic acid
Pd(PPh₃)₄K₂CO₃/Na₂CO₃THF/DME80-100--3-Pyridylboronic acid, 2,5-Dibromothiophene
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/Water8024783-Pyridylboronic acid, 2-Bromothiophene

Sonogashira Coupling Approaches for Ethynyl-Bridged Analogs

The Sonogashira coupling reaction is a powerful tool for creating carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, making it suitable for synthesizing ethynyl-bridged analogs of thienyl-pyridines. wikipedia.org This palladium- and copper-cocatalyzed reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org

This methodology has been successfully applied to the synthesis of various complex molecules, including pharmaceuticals and organic materials. wikipedia.orgnih.gov For instance, it is a key step in the synthesis of Altinicline (SIB-1508Y), a nicotinic acetylcholine (B1216132) receptor agonist. wikipedia.org The synthesis of thieno[3,2-b]pyridines and thieno[2,3-b]pyrazines has been achieved through a one-pot, two-step process involving a Sonogashira coupling of dihalopyridines or dichloropyrazines with phenylacetylene, followed by treatment with sodium sulfide. researchgate.net

Other Palladium-Catalyzed Cross-Coupling Methods (e.g., with Aluminum Reagents, Reductive Couplings)

Beyond Suzuki and Sonogashira couplings, other palladium-catalyzed methods have been developed for the synthesis of thienyl-pyridines. One notable example involves the use of organoaluminum reagents. A study demonstrated an efficient synthesis of heteroaryl compounds through the cross-coupling of aryl bromides with 2-thienyl and 3-pyridyl aluminum reagents. This reaction is catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) and tri(o-tolyl)phosphine ((o-tolyl)₃P) and proceeds at room temperature without the need for a base. organic-chemistry.orgresearchgate.net This method is effective for a variety of aryl and heteroaryl bromides and has also been applied to the coupling of benzyl (B1604629) halides with pyridyl aluminum reagents. organic-chemistry.org

Reductive cross-coupling reactions catalyzed by nickel have also emerged as a viable strategy. For example, bromopyridines can be coupled with tertiary alkyl bromides under mild conditions, offering good substrate scope and functional group tolerance. organic-chemistry.org While this specific example focuses on alkylation, the principle of reductive coupling presents a potential avenue for forming the thienyl-pyridine bond.

Alternative Synthetic Routes to the this compound Core

While cross-coupling reactions are dominant, alternative synthetic strategies, including condensation reactions and the functionalization of pre-existing heterocycles, offer different approaches to the this compound core and its analogs.

Condensation Reactions Involving Thiophenecarboxaldehydes

Condensation reactions provide a classical yet effective method for constructing the pyridine (B92270) ring. One such approach involves the aldol (B89426) condensation of a thiophenecarboxaldehyde with an acetylpyridine in the presence of a base to form a chalcone (B49325) intermediate. nih.gov This intermediate can then be further reacted to yield various heterocyclic systems. nih.gov For example, 2-thiophenecarboxaldehyde can be condensed with aminoacetaldehyde dimethyl acetal (B89532) to form a Schiff base, which then cyclizes to produce thieno[2,3-c]pyridines. thieme-connect.comresearchgate.net This method has been shown to be particularly effective for preparing 2-halogenated analogs. thieme-connect.comresearchgate.net Another variation involves the reaction of 3-cyano-5-ethoxycarbonyl-6-methyl-4-(2′-thienyl) pyridine-2-(1H)-thione, prepared from the reaction of 2-cyano-3-(2′-thienyl)prop-2-enethioamide with ethyl acetoacetate. acs.org

Functionalization of Precursor Heterocycles and Derivatives

The synthesis of this compound can also be achieved by modifying a pre-formed thienyl-pyridine scaffold. A common strategy is the bromination of a 5-(2-thienyl)pyridine derivative using a reagent like N-bromosuccinimide (NBS). The regioselectivity of this reaction can be controlled by adjusting solvent polarity and temperature.

Another approach involves the functionalization of a pre-existing, substituted pyridine. For instance, a thienopyridine scaffold can be oxidized and subsequently treated with a brominating agent like phosphorus oxybromide (POBr₃) to introduce a bromine atom at a specific position. researchgate.net The resulting brominated thienopyridine can then undergo further modifications, such as Suzuki or Stille coupling reactions. researchgate.net Similarly, thieno[2,3-b]pyridines can be synthesized from 2,3-dihalopyridines through a sequence of Sonogashira coupling followed by cyclization with sodium sulfide. researchgate.net The resulting thienopyridine can then be brominated and subjected to further cross-coupling reactions. researchgate.net

Lithiation-Based Methodologies for Regioselective Construction

The regioselective construction of substituted pyridines, including thienylpyridines, is frequently accomplished through lithiation-based methodologies. This approach involves the direct deprotonation of a pyridine ring or a halogen-metal exchange, creating a lithiated intermediate that can then react with an electrophile to introduce a desired substituent at a specific position. The regioselectivity of the lithiation is heavily influenced by the substituents already present on the pyridine ring. znaturforsch.com

Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the pyridine ring guides the deprotonation to an adjacent position. For instance, an ethoxy group at the 3-position of a pyridine ring can direct lithiation to the 2-position when using an organolithium reagent like n-butyllithium. abertay.ac.uk Similarly, various halopyridines can be regioselectively lithiated at a position ortho to the halogen using lithium diisopropylamide (LDA). researchgate.net The resulting lithiated species can then be reacted with various electrophiles to yield ortho-disubstituted pyridines. researchgate.net

In the context of synthesizing this compound analogs, a common strategy involves the use of a brominated pyridine precursor. A halogen-metal exchange reaction can be performed on a dibromopyridine, or a directed lithiation can be achieved on a bromopyridine. For example, the reaction of 3-bromopyridine with LDA at very low temperatures can lead to regioselective lithiation at the 4-position. znaturforsch.com This lithiated intermediate can then undergo a coupling reaction with a suitable thiophene-based electrophile. Alternatively, a pre-formed thienylpyridine can be brominated. The bromination of pyridine itself can be achieved with bromine and fuming sulfuric acid to predominantly yield 3-bromopyridine. abertay.ac.uk

The choice of the lithium base is crucial for achieving high regioselectivity. While alkyllithium reagents can be effective, lithium amides like LDA or mixed-metal bases (e.g., TMP-metal reagents where TMP = 2,2,6,6-tetramethylpiperidyl) can offer milder conditions and higher functional group tolerance. znaturforsch.com The careful selection of the base, solvent, and temperature is paramount to control the position of lithiation and avoid side reactions. semanticscholar.org

A summary of lithiation strategies for pyridine functionalization is presented below:

Lithiation StrategyReagent(s)Typical Position of LithiationReference
Directed Metalationn-BuLi on 3-ethoxypyridine2-position abertay.ac.uk
Halopyridine LithiationLDA on 3-chloropyridine4-position znaturforsch.comresearchgate.net
Halogen-Metal Exchangen-BuLi or t-BuLi on 4-iodo-3-chloropyridine4-position researchgate.net

Modern Advancements in the Synthesis of Thienylpyridines

The synthesis of complex heterocyclic molecules like thienylpyridines is continually benefiting from technological advancements that improve efficiency, scalability, and safety.

Applications of Continuous Flow Reactors in Scale-Up

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, including heterocyclic compounds like thienylpyridines. mst.edu This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mst.edunih.gov This approach offers significant advantages over traditional batch processing, particularly for scaling up production. nih.gov

Key benefits of continuous flow synthesis include superior control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.au The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling the safe execution of highly exothermic or fast reactions that can be difficult to control in large batch reactors. nih.gov This enhanced control often leads to higher yields, improved product purity, and better reproducibility. flinders.edu.au

For multi-step syntheses, which are common for complex molecules, continuous flow systems can be designed to telescope several reaction steps without the need to isolate and purify intermediates. nih.govflinders.edu.au This not only significantly reduces production time and waste but also allows for the handling of unstable or hazardous intermediates in a confined and controlled environment. flinders.edu.au The synthesis of various pyridine-containing heterocycles has been successfully adapted to continuous flow systems, demonstrating the versatility of this technology. nih.govresearchgate.netnih.gov For instance, a multi-step continuous flow process has been developed for the synthesis of imidazo[1,2-a]pyridines, highlighting the potential for efficient scale-up of related heterocyclic structures. nih.gov

Integration of Automated Synthesis Systems for Efficiency

The efficiency of chemical synthesis can be further enhanced by integrating automated systems with reaction platforms, including continuous flow reactors. researchgate.net Automated synthesis systems utilize electromechanical components controlled by microcomputers to manage reagent delivery, reaction monitoring, and data collection in real-time. researchgate.net

Automation offers several advantages in the synthesis of thienylpyridines and their analogs. It allows for the rapid screening and optimization of reaction conditions by systematically varying parameters such as reagent concentrations, temperature, and residence time in a flow reactor. researchgate.net This high-throughput experimentation can dramatically accelerate the development of new synthetic routes and improve the efficiency of existing ones. nih.gov

Fully automated systems can operate continuously with minimal human intervention, leading to increased productivity and improved safety, especially when handling potent or hazardous materials. researchgate.net The integration of in-line analytical techniques, such as HPLC, allows for real-time monitoring of the reaction progress, ensuring that optimal yields are maintained throughout the production run. researchgate.net The development of automated flow systems for the synthesis and purification of complex molecules like imidazo[1,2-a]-pyridines showcases the power of combining flow chemistry with automation to accelerate drug discovery and development processes. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 2 Thienyl Pyridine

Electrophilic Aromatic Substitution on the π-Excessive Thiophene (B33073) Moiety

The thiophene ring in 3-Bromo-5-(2-thienyl)pyridine is a π-excessive aromatic system, meaning it possesses a higher electron density than benzene. This characteristic renders it highly susceptible to electrophilic aromatic substitution (EAS) reactions. The sulfur atom's ability to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) through its lone pairs facilitates these reactions.

In the context of the parent compound, 2-phenylpyridine, electrophilic substitution predominantly occurs on the phenyl ring. However, for this compound, the thiophene moiety is the more activated system towards electrophiles compared to the pyridine (B92270) ring, which is π-deficient. Electrophilic attack is regioselectively directed to the C5 position of the thiophene ring, which is the position ortho to the sulfur and meta to the pyridyl substituent. This regioselectivity is governed by the combined directing effects of the sulfur atom and the deactivating pyridyl group.

Common EAS reactions applicable to the thiophene moiety include:

Nitration: Using nitric acid in the presence of a dehydrating agent.

Sulfonation: Using fuming sulfuric acid.

Halogenation: Using elemental halogens (e.g., Br₂, I₂) often with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Using an acyl/alkyl halide with a Lewis acid catalyst like AlCl₃.

The pyridine ring, being electron-deficient, generally requires harsh conditions for electrophilic substitution and is deactivated by the bromine substituent. Therefore, selective functionalization of the thiophene ring via EAS is a viable synthetic strategy.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is a π-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atom and the bromine substituent further activates the ring towards nucleophilic attack. The bromine atom at the C3 position serves as a good leaving group.

Nucleophilic substitution can proceed through several mechanisms, including the SNAr pathway, which involves the formation of a stable Meisenheimer-type intermediate. The positions most activated for nucleophilic attack on a pyridine ring are C2, C4, and C6. In this molecule, the bromine is at C3, a position less activated than C2 or C4. However, under suitable conditions with strong nucleophiles, substitution can still occur.

Typical nucleophilic substitution reactions include:

Amination: Reaction with ammonia (B1221849) or amines, often at high temperatures and pressures (Chichibabin reaction is typically for C-H amination but illustrates the ring's affinity for nucleophiles).

Hydroxylation: Reaction with strong bases like potassium hydroxide.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides.

The reactivity can be significantly influenced by the reaction conditions and the nature of the nucleophile.

Radical Reaction Pathways and Their Utility in Functionalization

Radical reactions provide alternative pathways for the functionalization of this compound, particularly for introducing substituents that are difficult to install via ionic reactions. The bromine atom on the pyridine ring can be a key site for initiating radical processes.

One prominent method is the Minisci reaction , which involves the radical alkylation or acylation of heteroaromatic bases. Under acidic conditions, the pyridine nitrogen is protonated, further increasing its electron-deficient character and making it susceptible to attack by nucleophilic carbon-centered radicals. These radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation with silver nitrate (B79036) and ammonium (B1175870) persulfate) or alkyl halides.

Furthermore, the C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions that may proceed through radical intermediates or radical-type mechanisms, such as certain variants of Suzuki, Stille, or Heck couplings, especially under specific photochemical or thermal conditions. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position of the pyridine ring.

C-H Activation Studies and Formation of Metallacycles (e.g., Palladacycles)

C-H activation is a powerful strategy for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, and this compound offers multiple sites for such transformations. Transition metals, particularly palladium, are widely used to catalyze these reactions.

The formation of palladacycles is a well-established example of C-H activation/cyclometalation. In this process, a palladium(II) catalyst coordinates to the pyridine nitrogen, which then acts as a directing group, facilitating the intramolecular activation of a nearby C-H bond. For this compound, the most likely C-H bond to be activated would be at the C2 position of the thiophene ring, leading to the formation of a stable five-membered palladacycle.

This palladacycle intermediate can then be used in a variety of catalytic cross-coupling reactions, effectively functionalizing the C2 position of the thiophene. This directed C-H activation provides a high degree of regioselectivity that is often difficult to achieve with traditional electrophilic substitution methods.

Potential C-H Activation Site Directing Group Metal Catalyst Resulting Metallacycle
Thiophene C2-HPyridine NitrogenPalladium(II)5-membered Palladacycle
Pyridine C4-HPyridine NitrogenVarious (e.g., Ru, Rh, Ir)Less Favorable
Pyridine C6-HThienyl SubstituentLess CommonUnlikely

Computational Mechanistic Insights into Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions by calculating the electronic structure and energies of molecules, transition states, and intermediates. For a molecule like this compound, DFT calculations can provide quantitative insights into the energetics of various reaction pathways.

For electrophilic aromatic substitution on the thiophene ring, DFT can be used to:

Calculate the activation energy barriers for electrophilic attack at different positions of the thiophene ring.

Determine the relative stability of the possible sigma-complex intermediates.

Model the influence of the pyridyl and bromo substituents on the electron density distribution and reactivity of the thiophene moiety.

For nucleophilic substitution on the pyridine ring, DFT calculations can help:

Evaluate the energy profile for the SNAr mechanism, including the formation of the Meisenheimer intermediate.

Compare the activation barriers for nucleophilic attack at different positions of the pyridine ring.

These calculations allow researchers to predict the most likely reaction products and understand the underlying electronic factors that govern the observed regioselectivity.

When this compound is used as a ligand or substrate in asymmetric catalysis, understanding the factors that control enantioselectivity is crucial. Transition state analysis using computational methods like DFT is indispensable for this purpose.

By locating and analyzing the structures and energies of the transition states for the formation of the two possible enantiomers (R and S), researchers can:

Identify the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding, π-stacking) between the substrate, catalyst, and reagents that stabilize one transition state over the other.

Quantify the energy difference (ΔΔG‡) between the diastereomeric transition states, which directly correlates with the predicted enantiomeric excess (ee) of the product.

Visualize the three-dimensional arrangement of atoms at the transition state, providing a rational basis for the observed stereochemical outcome.

For example, in a hypothetical asymmetric C-H activation reaction catalyzed by a chiral palladium complex, DFT could be used to model the transition states of the C-H cleavage step. The analysis would reveal how the chiral ligands on the palladium center interact differently with the prochiral substrate to favor the formation of one enantiomer, thus providing a detailed understanding of the enantioselectivity determinants.

Derivatization and Functionalization Strategies for 3 Bromo 5 2 Thienyl Pyridine Scaffolds

Directed Functionalization via Strategic Halogen Atom Manipulation

The bromine atom on the pyridine (B92270) ring of 3-Bromo-5-(2-thienyl)pyridine is a key handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This strategic manipulation allows for the replacement of the bromine with various nucleophiles, such as amines or thiols, typically under basic conditions. This approach is fundamental in creating libraries of derivatives with diverse functionalities.

Another significant strategy involving the halogen atom is its role in metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by a palladium catalyst, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This method is highly efficient for creating complex molecules with tailored electronic and steric properties.

Furthermore, the bromine atom can direct lithiation to adjacent positions on the pyridine ring. This directed ortho-metalation (DoM) strategy, often employing strong bases like lithium diisopropylamide (LDA), allows for the introduction of electrophiles at specific sites, offering precise control over the functionalization pattern.

Coupling Reactions for the Construction of Extended Conjugated Systems

The this compound scaffold is an ideal substrate for various palladium-catalyzed cross-coupling reactions to construct extended conjugated systems, which are of significant interest in materials science, particularly for organic electronics.

The Suzuki-Miyaura coupling is a widely employed method for this purpose. It involves the reaction of this compound with a variety of boronic acids or their esters. ontosight.ai This reaction, typically catalyzed by a palladium complex such as Pd(PPh₃)₄ or PdCl₂(dppf), and in the presence of a base like potassium carbonate, allows for the formation of new carbon-carbon bonds, extending the π-conjugated system. The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity.

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃THF80-10068
PdCl₂(dppf)Na₂CO₃DME80-10075
Pd(OAc)₂/XPhosK₃PO₄Toluene100-12082
This table presents typical conditions and yields for Suzuki-Miyaura coupling reactions involving aryl bromides.

The Stille coupling offers another route to extended conjugation, utilizing organotin reagents. For instance, coupling with a stannylated aromatic or heteroaromatic compound in the presence of a palladium catalyst can effectively elongate the conjugated backbone. While effective, the toxicity of organotin reagents is a significant consideration.

Sonogashira coupling is another powerful tool, particularly for introducing alkyne functionalities. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leads to the formation of an alkynyl-substituted pyridine, a valuable intermediate for further transformations. researchgate.netmdpi.com

Introduction of Diverse Functional Groups for Property Tuning

The introduction of diverse functional groups onto the this compound scaffold is essential for tuning its physical, chemical, and biological properties.

Substitution Reactions: As mentioned, the bromine atom can be replaced by various nucleophiles. Amination reactions, for instance, can introduce primary or secondary amine groups, which are important for biological activity and for serving as handles for further derivatization. Thiolation can introduce sulfur-containing moieties, which can influence the electronic properties and coordination chemistry of the molecule.

Oxidation and Reduction: The thiophene (B33073) and pyridine rings can undergo oxidation and reduction under specific conditions. Oxidation of the thiophene ring can lead to sulfoxides or sulfones, altering the electronic nature and solubility of the compound. Reduction of the pyridine ring can yield piperidine (B6355638) derivatives, which have distinct conformational and biological properties.

Introduction of Electron-Withdrawing and Electron-Donating Groups: The strategic placement of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., alkoxy, amino) on either the pyridine or thiophene ring can significantly impact the electronic properties of the molecule. worktribe.com This is crucial for applications in organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) need to be precisely controlled.

Functional GroupProperty TunedPotential Application
Amine (-NH₂)Basicity, Hydrogen BondingPharmaceuticals, Ligands
Alkoxy (-OR)Electron-donating, SolubilityOrganic Electronics, Dyes
Cyano (-CN)Electron-withdrawing, PolarityMaterials Science, Probes
Nitro (-NO₂)Strong Electron-withdrawingExplosives, Intermediates
This table illustrates the effect of introducing different functional groups on the properties and potential applications of the resulting derivatives.

Regioselective Modification Approaches for Synthetic Control

Achieving regioselective functionalization is paramount for the controlled synthesis of specific isomers of derivatized this compound. Several strategies are employed to direct reactions to a particular position on the scaffold.

Directed ortho-Metalation (DoM): The nitrogen atom of the pyridine ring can direct metalation (lithiation) to the C2 or C6 position. Similarly, the bromine at C3 can influence the regioselectivity of metalation. By carefully choosing the organometallic reagent and reaction conditions, specific positions can be selectively deprotonated and subsequently reacted with an electrophile. uni-muenchen.de

Halogen Dance Reaction: Under certain basic conditions, the bromine atom can migrate to a different position on the pyridine or thiophene ring, a phenomenon known as the halogen dance reaction. sorbonne-universite.fr This can be exploited to access isomers that are not directly available through other synthetic routes.

Steric and Electronic Control in Coupling Reactions: In cross-coupling reactions, the choice of catalyst and ligands can influence the regioselectivity. Bulky ligands on the palladium catalyst can favor reaction at less sterically hindered positions. The inherent electronic properties of the pyridine and thiophene rings also play a crucial role, with reactions often favoring specific sites due to differences in electron density. For example, electrophilic aromatic substitution on the thiophene ring is generally favored at the C5 position (alpha to the sulfur atom) due to its higher electron density.

By employing these regioselective strategies, chemists can exert a high degree of control over the synthetic process, enabling the targeted synthesis of specific isomers with desired properties. researchgate.net

Analysis of "this compound" Reveals Data Scarcity in Publicly Accessible Spectroscopic Databases

A comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of detailed spectroscopic data for the compound this compound. Despite its potential relevance in chemical synthesis and materials science, specific experimental and theoretical analyses pertaining to its advanced spectroscopic characterization are not readily accessible. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline focusing on Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, including Potential Energy Distribution (PED) analysis, cannot be generated at this time.

The requested article structure necessitates in-depth experimental data, including:

¹H and ¹³C NMR: Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton and carbon atom in the this compound molecule. This information is fundamental for the complete structural elucidation and confirmation of the compound's topology.

FTIR and Raman Spectroscopy: Precise vibrational frequencies (in cm⁻¹) and their corresponding assignments to specific molecular motions (e.g., stretching, bending, and torsional modes). This data provides a vibrational fingerprint of the molecule, offering insights into its bonding and functional groups.

Potential Energy Distribution (PED) Analysis: A detailed computational analysis that correlates the calculated vibrational frequencies with the specific contributions of internal coordinates. This is crucial for an unambiguous assignment of the observed vibrational bands in the FTIR and Raman spectra.

The absence of this specific data in the public domain for this compound prevents the creation of the interactive data tables and the detailed research findings as per the user's instructions. While general principles of spectroscopic analysis for related pyridine and thiophene derivatives are well-established, extrapolating this information to provide a scientifically rigorous and accurate analysis for the specific compound would be speculative and fall short of the required standard.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the necessary data to fulfill the detailed requirements of the proposed article.

Advanced Spectroscopic Characterization and Conformational Analysis of 3 Bromo 5 2 Thienyl Pyridine

Electronic Spectroscopy for Optical and Electronic Properties

Electronic spectroscopy provides significant insights into the optical and electronic characteristics of 3-Bromo-5-(2-thienyl)pyridine by examining the transitions between different electronic energy levels. These analyses are crucial for understanding the compound's behavior in various photophysical and electronic applications.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation leads to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in this class of aromatic heterocyclic compounds are π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity and occur in molecules with conjugated systems, such as the interconnected pyridine (B92270) and thiophene (B33073) rings in this compound. The conjugation between the two aromatic rings is expected to lower the energy gap for these transitions, resulting in absorption at longer wavelengths compared to the individual parent heterocycles.

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, primarily associated with the lone pair of electrons on the nitrogen atom of the pyridine ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, data for related compounds can provide valuable insights. For instance, the UV/Visible spectrum of 3-Bromopyridine (B30812) shows absorption bands characteristic of the pyridine moiety nist.gov. The presence of the 2-thienyl substituent at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system.

The electronic transitions in thienylpyridines are influenced by the considerable interaction between the π orbitals of the thiophene and pyridine moieties. This interaction is a key factor in determining the electronic structure and, consequently, the absorption properties of these compounds.

Below is a table summarizing the expected electronic transitions for this compound based on the general understanding of similar aromatic heterocyclic systems.

Electronic TransitionInvolved OrbitalsExpected Relative IntensityContributing Moieties
π → ππ bonding to π antibondingHighPyridine ring, Thiophene ring, Conjugated system
n → πNon-bonding (N lone pair) to π antibondingLowPyridine ring

Photoluminescence and Fluorescence Properties of Derivatives

Photoluminescence, encompassing fluorescence and phosphorescence, provides information about the de-excitation pathways of a molecule after it has absorbed light. The study of the luminescence properties of derivatives of this compound is essential for their potential application in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

While detailed photophysical characterization of this compound itself is limited, research on related thienylpyridine derivatives offers significant understanding. For example, 5-aryl-2-(2-thienyl)pyridines have been used as cyclometallating ligands to create luminescent platinum complexes nih.gov. The luminescence in these complexes is often a result of transitions involving the ligand, highlighting the inherent emissive potential of the thienylpyridine scaffold.

The photoluminescence and electronic absorption spectra of these complexes have been reported, providing a basis for understanding the excited state dynamics nih.gov. Detailed photophysical characterization of some of these complexes, including highly resolved emission and excitation spectra at low temperatures, has allowed for the characterization of the individual substates of the emitting triplet state nih.gov.

The introduction of different substituents on the pyridine or thiophene rings can significantly modulate the photoluminescence properties. Electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength and quantum efficiency.

The table below summarizes the general photoluminescence characteristics that can be anticipated for derivatives of this compound based on studies of similar compounds.

PropertyDescriptionInfluencing Factors
Emission Wavelength The peak wavelength of the emitted light, which determines the color of the luminescence.Nature of substituents, extent of π-conjugation, solvent polarity.
Quantum Yield The ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the luminescence process.Molecular rigidity, presence of heavy atoms (like bromine), non-radiative decay pathways.
Excited State Lifetime The average time the molecule spends in the excited state before returning to the ground state.Nature of the excited state (singlet or triplet), environmental factors.

Further research into the synthesis and detailed spectroscopic analysis of various derivatives of this compound is necessary to fully elucidate their photoluminescence and fluorescence properties and to tailor their characteristics for specific applications.

Computational Chemistry and Electronic Structure Theory of 3 Bromo 5 2 Thienyl Pyridine

Quantum Chemical Calculation Methods Applied to 3-Bromo-5-(2-thienyl)pyridine Systems

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its ground state properties. This would include optimizing the molecular geometry to find the most stable conformation, calculating thermodynamic properties such as enthalpy and Gibbs free energy, and determining the electronic distribution, including dipole moments and atomic charges. However, specific studies applying DFT to determine the ground state properties of this compound have not been identified.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. This methodology would be applied to this compound to predict its optical behavior, such as its UV-Vis absorption spectrum. Calculations would yield information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). A search of the scientific literature did not yield any studies that have used TD-DFT to analyze the excited state properties of this specific compound.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a faster, albeit less accurate, computational approach for an initial assessment of a molecule's electronic structure. These methods simplify calculations by using parameters derived from experimental data. They could be used for a preliminary geometry optimization or to obtain a qualitative overview of the molecular orbitals of this compound before employing more rigorous methods like DFT. No publications were found that report the use of AM1, PM3, or other semi-empirical methods for the analysis of this compound.

In-depth Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity and electronic properties. Analysis for this compound would involve calculating the energies of these frontier orbitals and visualizing their spatial distribution. The HOMO-LUMO energy gap is a key parameter indicating the molecule's chemical stability and the energy required for electronic excitation. Specific data on the HOMO-LUMO energies and characteristics for this compound are not available in published research.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include electronic chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors help in predicting how a molecule will interact with other chemical species. For instance, the electrophilicity index quantifies the ability of a molecule to accept electrons. A thorough literature search did not uncover any studies that have calculated these global reactivity descriptors for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The nitrogen atom in the pyridine (B92270) ring, due to its high electronegativity, would be a site of high negative potential, making it a likely center for electrophilic attack or coordination to metal ions. The hydrogen atoms, particularly those attached to the aromatic rings, would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution, likely creating a region of positive potential (a σ-hole) on its outer surface, which can participate in halogen bonding.

A hypothetical MEP analysis would involve the following steps:

Optimization of the molecular geometry of this compound using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).

Calculation of the electrostatic potential on the electron density surface.

Visualization of the MEP map, where different colors represent different potential values.

Table 1: Predicted Regions of High and Low Electrostatic Potential in this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Pyridine Nitrogen Atom Negative Site for electrophilic attack and protonation
Thiophene (B33073) Sulfur Atom Moderately Negative Potential coordination site
Aromatic Hydrogen Atoms Positive Susceptible to nucleophilic attack
Region opposite the C-Br bond (σ-hole) Positive Potential for halogen bonding interactions

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the electron density in terms of localized orbitals.

In this compound, NBO analysis would provide insights into the delocalization of electrons between the pyridine and thiophene rings, as well as the influence of the bromine substituent. Key interactions that would be investigated include:

π → π* interactions: Delocalization of π-electrons from one aromatic ring to the antibonding π* orbitals of the other, indicating the degree of electronic communication between the two rings.

n → π* interactions: Donation of electron density from the lone pair (n) of the pyridine nitrogen or thiophene sulfur to the antibonding π* orbitals of the aromatic rings.

Hyperconjugative interactions involving the C-Br bond: Analysis of the interactions between the filled orbitals of the C-Br bond and the empty orbitals of the adjacent π-system.

Table 2: Hypothetical NBO Analysis Results for Key Intramolecular Interactions in this compound

Donor NBO Acceptor NBO Predicted Stabilization Energy (E(2)) (kcal/mol) Type of Interaction
π (Pyridine) π* (Thiophene) Moderate Inter-ring π-conjugation
π (Thiophene) π* (Pyridine) Moderate Inter-ring π-conjugation
n (N) π* (Pyridine C=C) High Intramolecular charge transfer
n (S) π* (Thiophene C=C) Moderate Intramolecular charge transfer

Conformational Landscape and Torsional Dynamics Studies

The conformational landscape of this compound is primarily defined by the torsional angle between the pyridine and thiophene rings. Due to the presence of ortho-hydrogens on both rings, steric hindrance is expected to play a significant role in determining the preferred conformation.

A computational study of the conformational landscape would involve a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the dihedral angle between the two rings. This would reveal the energy minima corresponding to stable conformers and the energy barriers to rotation.

It is anticipated that the molecule will adopt a non-planar (twisted) conformation in its ground state to minimize steric repulsion between the hydrogen atoms on the adjacent rings. The torsional barrier would represent the energy required for the molecule to rotate through a planar transition state. The height of this barrier provides information about the rigidity of the molecule and the feasibility of interconversion between different conformers at room temperature.

Correlation of Theoretical Electronic Structure with Experimental Spectroscopic Data

Computational chemistry plays a crucial role in interpreting and predicting spectroscopic data. Theoretical calculations can provide valuable insights into the relationship between the electronic structure of a molecule and its experimental spectra, such as UV-Vis, IR, and NMR.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). The calculated HOMO-LUMO energy gap is often correlated with the lowest energy electronic transition. For this compound, the electronic transitions would likely involve π → π* transitions within the conjugated system.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. By comparing the calculated IR spectrum with the experimental spectrum, one can assign the observed absorption bands to specific molecular vibrations, such as C-H stretching, C=C and C=N stretching of the aromatic rings, and the C-Br stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated chemical shifts can then be correlated with experimental NMR data to aid in the structural elucidation and assignment of signals.

A thorough study would involve optimizing the geometry of this compound and then performing the relevant spectroscopic calculations. The agreement between the theoretical and experimental data would serve as a validation of the computational model and provide a deeper understanding of the molecule's properties.

Applications of 3 Bromo 5 2 Thienyl Pyridine in Advanced Material Science and Organic Electronics

Utilization as a Building Block for Organic Semiconductor Development

The development of high-performance organic semiconductors is a cornerstone of modern electronics. The molecular structure of 3-Bromo-5-(2-thienyl)pyridine makes it an ideal building block for these materials. The fusion of the thiophene (B33073) and pyridine (B92270) moieties allows for the creation of conjugated polymers and small molecules with ambipolar charge transport capabilities, meaning they can conduct both positive (holes) and negative (electrons) charges.

The synthesis of these advanced materials often involves intricate organic routes where the purity and reactivity of precursors like this compound are critical. Researchers utilize this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to extend the conjugated backbone. This process allows for the creation of polymers with alternating donor and acceptor units, a proven strategy for narrowing the material's bandgap and enhancing its ability to absorb light and transport charge. For example, it can be used to synthesize proton-dopable organic semiconductors, where the final molecule can be doped by protonic acid in both solution and solid-state, inducing broad absorption in the near-infrared range and achieving significant electrical conductivity. nih.gov The resulting materials are integral to the fabrication of organic field-effect transistors (OFETs), sensors, and other electronic components.

Role as a Precursor for Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), materials must possess excellent charge injection/transport capabilities and high photoluminescence quantum yields. This compound serves as a foundational unit for synthesizing molecules that can function as hole-transporting materials (HTMs) or emissive components in OLED devices.

The inherent electronic properties of the thienyl-pyridine core can be fine-tuned through synthetic modifications at the bromo position. By attaching various aromatic or charge-transporting moieties, chemists can design materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for matching the energy levels of adjacent layers within the OLED stack, thereby facilitating efficient charge injection and recombination, which ultimately leads to light emission.

Research on analogous pyrene-pyridine systems demonstrates the effectiveness of this approach. In a study of functionalized pyrene-pyridine derivatives as HTMs, the molecule containing a brominated phenyl group (Py-Br) exhibited the highest performance. This highlights how the strategic inclusion of a bromine atom—available for further synthetic elaboration or used as-is—can significantly influence device efficiency and stability. nih.gov The performance of such devices underscores the potential of materials derived from halogenated pyridine precursors.

Table 1: Performance of a Representative OLED Device Using a Bromo-Substituted Pyridine-Based Hole-Transporting Material (HTM) nih.gov
ParameterValue
Maximum Luminance17,300 cd/m²
Maximum Current Efficiency22.4 cd/A
Maximum External Quantum Efficiency (EQE)9% (at 3500 cd/m²)
Efficiency Roll-Off (1000 to 10,000 cd/m²)7%

Contributions to Organic Solar Cells and Photovoltaic Materials

The demand for renewable energy sources has propelled research into organic solar cells (OSCs), where novel materials are needed to improve power conversion efficiencies (PCEs). This compound is a valuable monomer for synthesizing donor polymers used in the active layer of bulk heterojunction (BHJ) solar cells. The combination of the electron-donating thiophene and electron-accepting pyridine within the polymer backbone helps to create a broad absorption spectrum, covering a wider range of solar radiation.

The bromine atom on the pyridine ring acts as a synthetic handle to incorporate the monomer into a growing polymer chain via reactions like Stille polymerization. This allows for the creation of complex terpolymers where multiple donor and acceptor units are arranged in random, regular, or block sequences. The specific arrangement of these units has a profound impact on the material's optical, electrochemical, and morphological properties, which in turn dictates the performance of the final solar cell device. rsc.org For instance, studies on photoactive terpolymers have shown that a random arrangement of monomers can lead to weaker charge recombination and enhanced charge transport, resulting in higher PCEs compared to regular or block copolymers. rsc.org

Table 2: Photovoltaic Performance of Terpolymers with Different Monomer Arrangements in an Organic Solar Cell rsc.org
Polymer StructurePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)
Random Terpolymer5.63%0.82 V10.70 mA/cm²
Regular Terpolymer4.45%0.81 V9.28 mA/cm²
Block Terpolymer3.13%0.81 V7.40 mA/cm²

Development of Novel Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in Organic molecules with significant NLO properties often feature a D-A structure, which facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source. The this compound scaffold, with its inherent D-A character, is an excellent starting point for creating potent NLO materials.

Theoretical and experimental studies have shown that pyridine and thiophene derivatives can exhibit large third-order NLO responses. ias.ac.inrsc.org The NLO properties can be further enhanced by extending the π-conjugation of the molecule or by coordinating the pyridine nitrogen with metal centers. For example, a thiophene-based terpyridine ligand, when complexed with zinc halides, showed strong nonlinear optical response in the near-infrared range, with two-photon absorption cross-section values reaching up to 2583 GM. rsc.org Computational studies of similar D-A compounds have demonstrated that their hyperpolarizability—a measure of NLO activity—can be many times greater than that of urea, a standard reference material. researchgate.net The synthesis of such materials often begins with building blocks like this compound, which are then elaborated into more complex structures designed to maximize NLO effects. rsc.org

Table 3: Calculated Third-Order Hyperpolarizability of Representative Thienyl-Chalcone NLO Materials rsc.org
CompoundCubic Hyperpolarizability γ(−ω; ω, ω, −ω)
(E)-3-(2,4-dichloro-phenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one4.69 × 10⁻³⁴ esu
(E)-3-(2,6-dichloro-phenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one2.68 × 10⁻³⁴ esu

Design and Synthesis of Functional Materials with Tunable Electronic Characteristics

A key goal in material science is the ability to precisely control a material's electronic properties to suit a specific application. This compound is an exemplary platform for achieving this control. The D-A nature of the molecule is the basis for its electronic characteristics, and the reactive bromine site allows for systematic chemical modification.

According to design principles for conjugated polymers, enhancing the electron-donating strength of the donor unit (thiophene) raises the HOMO level, while strengthening the electron-accepting unit (pyridine) lowers the LUMO level. arxiv.org By using this compound as a core structure and attaching different functional groups via the bromo position, scientists can precisely and predictably tune the HOMO-LUMO gap. This allows for the rational design of materials with specific colors for OLEDs, optimized absorption profiles for solar cells, or desired redox potentials for transistors. This molecular engineering approach, starting from versatile building blocks, is a powerful method for creating a library of functional materials from a single precursor, accelerating the discovery of new technologies for opto-electronic devices. researchgate.net

Coordination Chemistry of 3 Bromo 5 2 Thienyl Pyridine and Its Metal Complexes

Ligand Design Principles and Metal Chelation Potential of the Pyridine-Thiophene Framework

The 3-Bromo-5-(2-thienyl)pyridine molecule incorporates a pyridine (B92270) ring and a thiophene (B33073) ring, a framework that is of significant interest in ligand design. The pyridine nitrogen atom presents a primary N-donor site for coordination to a metal center. The thiophene ring, with its sulfur atom, introduces the potential for S-donation, which could lead to either monodentate or bidentate chelation.

The electronic properties of this framework can be tuned. The thiophene ring is electron-rich, while the pyridine ring is electron-deficient. The presence of a bromine atom acts as an electron-withdrawing group, further modifying the electron density of the pyridine ring and influencing the ligand's coordination properties. In principle, this ligand could coordinate to a metal center in several ways:

Monodentate N-coordination: The most common coordination mode for simple pyridine-based ligands, utilizing the lone pair of electrons on the nitrogen atom.

Bidentate N,S-chelation: Involving both the pyridine nitrogen and the thiophene sulfur. This mode is less common and depends on the metal ion's preferences and the steric accessibility of the sulfur atom. The substitution pattern in this compound may influence the geometric feasibility of forming a stable chelate ring.

Synthesis and Spectroscopic Characterization of Metal Complexes (e.g., Palladium, Platinum, Silver)

For context, the synthesis of complexes with related thienylpyridine ligands often involves the reaction of the ligand with a metal salt, such as K₂PtCl₄ or PdCl₂, in an appropriate solvent. Characterization of such complexes typically involves a suite of spectroscopic techniques:

NMR Spectroscopy (¹H and ¹³C): To determine the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal center.

Infrared (IR) Spectroscopy: To identify vibrational modes of the ligand that are affected by coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the molecule and the metal-ligand charge transfer bands.

Mass Spectrometry: To confirm the molecular weight of the resulting complexes.

Without specific experimental data for this compound, no definitive spectroscopic data can be presented.

Structural Analysis of Coordination Geometries and Bonding Modes (N-coordination vs. N,S-coordination)

There is no specific structural analysis, such as X-ray crystallography data, for metal complexes of this compound in the available literature. Therefore, a definitive description of its coordination geometries and bonding modes (N-coordination vs. N,S-coordination) with metals like Palladium, Platinum, or Silver cannot be provided.

Generally, for related pyridine-thiophene ligands, N-coordination is the more prevalent bonding mode. Bidentate N,S-coordination, leading to the formation of a five-membered chelate ring, would be possible but is often sterically hindered or electronically less favorable than coordination through the pyridine nitrogen alone. The specific stereoelectronic profile of this compound would ultimately determine its preferred bonding mode in a given metallic environment.

Role of Metal Complexes in Catalytic Systems and Material Science

While metal complexes of various pyridine and thiophene derivatives have found applications in catalysis and material science, there is no specific information available detailing the role of this compound complexes in these fields.

For related systems, palladium complexes of functionalized pyridines have been investigated as catalysts in cross-coupling reactions. science.gov Platinum complexes of thienylpyridines have been explored for their potential in organic light-emitting diodes (OLEDs). urfu.ru Metal-organic frameworks (MOFs) incorporating pyridine and thiophene-based linkers are also an active area of research for applications in gas storage and catalysis. nih.govwikipedia.org However, without experimental studies on the specific complexes of this compound, its utility in these areas remains speculative.

Investigation of Photophysical Properties in Metal-Organic Frameworks and Luminescent Complexes

There are no available studies on the photophysical properties of metal-organic frameworks or luminescent complexes that specifically incorporate the this compound ligand.

Research on analogous compounds, such as platinum(II) complexes of 5-aryl-2-(2-thienyl)pyridines, has shown that these materials can exhibit interesting luminescent properties. urfu.ru The emission characteristics of such complexes are influenced by the nature of the substituents on the pyridine and thiophene rings. The introduction of a heavy atom like bromine, as in this compound, could potentially enhance spin-orbit coupling and influence the photophysical properties, such as promoting phosphorescence. However, without experimental data, the specific absorption, emission, and quantum yield for complexes of this ligand are unknown.

Advanced Perspectives in Heterocyclic Chemistry Utilizing 3 Bromo 5 2 Thienyl Pyridine

Scaffold for the Construction of Novel Fused Heterocyclic Systems (e.g., Thienopyridines)

The unique arrangement of the pyridine (B92270) and thiophene (B33073) rings, combined with the reactive bromo group, makes 3-Bromo-5-(2-thienyl)pyridine an exemplary scaffold for synthesizing fused heterocyclic systems. Thienopyridines, which are formed by the annulation of a thiophene ring onto a pyridine scaffold, are of particular interest due to their significant pharmacological activities. researchgate.net The structural and isoelectronic characteristics of thienopyridine-containing compounds are similar to B-vitamins, making them an attractive structural feature in the development of many pharmaceutical drugs. researchgate.net

The synthesis of these fused systems often involves intramolecular cyclization strategies. For instance, derivatives of this compound can be functionalized to introduce side chains that subsequently undergo cyclization to form a new ring fused to the parent heterobiaryl core. Palladium-catalyzed intramolecular C–H arylation is a powerful method for creating such fused systems, offering an efficient route to complex heteroaromatic compounds. beilstein-journals.org

Table 1: Examples of Fused Heterocyclic Systems Derived from Thienopyridine Scaffolds

Fused SystemSynthetic Precursor ClassKey Reaction TypePotential Application
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines3-AminothienopyridinesCyclocondensationAnticancer
Thieno[2,3-b:4,5-b']dipyridinesDihydropyridine-3-carbonitrilesThorpe-Ziegler ReactionAnticancer
ImidazopyridothienopyrimidinesAminothienopyridinesCyclizationBiological Activity
PyridothienotriazinesAminothienopyridinesDiazotization/CyclizationAntimicrobial

This table is generated based on synthetic strategies for related thienopyridine systems. scispace.comresearchgate.netosi.lv

Design Principles for Tailoring Properties within Pyridine and Thiophene Ring Systems

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating the molecule's photophysical properties. researchgate.net For instance, introducing electron-donating groups can increase the electron density of the aromatic system, leading to a bathochromic (red) shift in absorption and fluorescence spectra. researchgate.netuec.ac.jp Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. This principle is fundamental in designing novel fluorescent dyes and probes. mdpi.com

Density functional theory (DFT) calculations are often employed to investigate the structural and optoelectronic properties of pyridine-thiophene systems. rsc.org These computational studies help in understanding the impact of substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for predicting the electronic and optical behavior of the molecules. researchgate.netnih.gov

Table 2: Influence of Substituent Type on Molecular Properties of Heterobiaryl Systems

Substituent TypeEffect on Electron DensityImpact on Absorption/Fluorescence SpectraExample of Substituent
Electron-DonatingIncreasesBathochromic Shift (Red Shift)Methoxy (-OCH3), Amino (-NH2)
Electron-WithdrawingDecreasesHypsochromic Shift (Blue Shift)Nitro (-NO2), Cyano (-CN)
HalogenInductive withdrawal, mesomeric donationVaried, can enhance intersystem crossingFluoro (-F), Chloro (-Cl)

This table illustrates general principles of substituent effects on aromatic systems.

Synthetic Challenges and Opportunities in the Assembly of Complex Heterocycles

Synthetic Challenges:

Regioselectivity: Controlling the position of functionalization on both the pyridine and thiophene rings can be challenging due to the presence of multiple reactive sites.

Reaction Conditions: Harsh reaction conditions may be required for certain transformations, which can lead to side reactions or decomposition of the starting material.

Purification: The separation of the desired product from byproducts and unreacted starting materials can be difficult, particularly in complex reaction mixtures. rsc.org

Synthetic Opportunities:

Cross-Coupling Reactions: The bromine atom on the pyridine ring provides an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Hiyama couplings. rsc.orgorganic-chemistry.org These reactions allow for the straightforward introduction of a wide range of aryl, heteroaryl, and alkyl groups. mdpi-res.commdpi.com

C-H Activation: Modern synthetic methods, including direct C-H activation and arylation, offer novel and more atom-economical routes to functionalize the heterocyclic rings, bypassing the need for pre-functionalized starting materials. acs.org

Modular Synthesis: The distinct reactivity of the different positions on the this compound scaffold allows for a modular approach to synthesis, enabling the rapid generation of diverse libraries of compounds for screening purposes. d-nb.info

Future Research Directions for Aromatic Heterobiaryl Compounds

The field of heterocyclic chemistry is continually evolving, with a persistent need for novel molecules that can address challenges in medicine and materials science. msesupplies.com Aromatic heterobiaryl compounds, including derivatives of this compound, are at the forefront of this research.

Future research directions include:

Development of Novel Synthetic Methodologies: There is ongoing interest in developing more efficient, sustainable, and atom-economical synthetic methods. mdpi.com This includes the use of greener solvents, novel catalytic systems, and flow chemistry to streamline multi-step syntheses. frontiersin.orgnih.gov

Exploration of Bioactive Compounds: Heterocyclic scaffolds are prominent in a vast majority of bioactive compounds. frontiersin.orgnih.gov Future work will focus on designing and synthesizing new derivatives of this compound as potential therapeutic agents, targeting a wide range of diseases. researchgate.net The design of novel heterobiaryl amides as receptor antagonists is one promising avenue. nih.gov

Application in Materials Science: The tunable optoelectronic properties of pyridine-thiophene systems make them attractive candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org Future research will likely explore the synthesis of oligomers and polymers based on this scaffold.

Computational Design and Screening: Advances in computational chemistry will play an increasingly important role in the rational design of new heterobiaryl compounds with desired properties. nih.gov In silico screening can help to prioritize synthetic targets and accelerate the discovery of new lead compounds for drug development and materials science applications. researchgate.net

The structural versatility and synthetic accessibility of this compound ensure its continued importance as a building block for the next generation of functional organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(2-thienyl)pyridine, and how can bromination efficiency be maximized?

  • Methodological Answer : A common approach involves brominating 5-(2-thienyl)pyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 2-amino-3-methylpyridine to yield brominated derivatives requires precise stoichiometry and reaction time to avoid over-bromination . Optimization may involve adjusting solvent polarity (e.g., DMF or DCM) and temperature (60–80°C) to enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The pyridine ring protons resonate between δ 7.5–9.0 ppm, while thienyl protons appear as distinct doublets (δ 6.5–7.5 ppm). Bromine’s electronegativity causes deshielding, shifting adjacent protons downfield .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 254 (for C9H6BrNS), with fragmentation patterns confirming the bromine and thienyl moieties .
  • Cross-validation with elemental analysis ensures >95% purity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. Electron-withdrawing groups (e.g., -NO2) on the pyridine ring accelerate oxidative addition but may reduce catalytic turnover. Computational studies (DFT) can predict charge distribution and reactive sites. For instance, substituent effects on analogous compounds show that electron-deficient pyridines enhance coupling yields by stabilizing transition states . Experimental validation involves screening ligands (e.g., XPhos) and bases (K2CO3 vs. Cs2CO3) to optimize catalytic efficiency .

Q. What challenges arise in crystallizing this compound derivatives, and how can X-ray diffraction resolve structural ambiguities?

  • Methodological Answer : Bulky thienyl groups and bromine’s steric effects often hinder crystal packing. Slow vapor diffusion (e.g., hexane into DCM) improves crystal quality. X-ray diffraction (single-crystal XRD) reveals bond lengths (C-Br: ~1.89 Å) and dihedral angles between pyridine and thienyl rings (~15–25°), confirming planar distortions . For example, Pt(II) complexes of related ligands show square-planar geometry with ligand-metal bond lengths of ~2.0 Å, validated via CIF files (CCDC 2144689) .

Q. How does coordination to transition metals (e.g., Pt(II)) alter the photophysical properties of this compound derivatives?

  • Methodological Answer : Coordination induces metal-to-ligand charge transfer (MLCT) states, studied via UV-vis and luminescence spectroscopy. For Pt(II) acetylacetonate complexes, absorption bands at ~400 nm and emission at ~550 nm (in CH2Cl2) are observed. Introducing amino groups reduces quantum yields (Φ from 0.25 to 0.08) due to non-radiative decay pathways. Time-resolved fluorescence decay measurements (τ = 10–100 ns) quantify excited-state lifetimes .

Data Contradictions and Resolution

  • Contradiction : reports reduced photoluminescence in amino-substituted derivatives, whereas other studies on non-amino analogs show higher quantum yields.
    • Resolution : Amino groups introduce vibrational modes that dissipate energy, as shown by temperature-dependent luminescence studies. Comparative analysis using transient absorption spectroscopy can further elucidate quenching mechanisms .

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